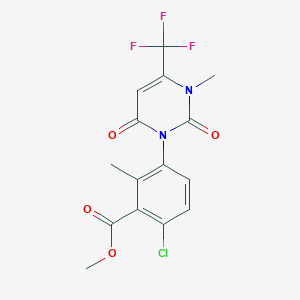

Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Description

Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a structurally complex heterocyclic compound characterized by a benzoate ester core fused to a dihydropyrimidinone ring. Key structural features include:

- 6-chloro and 2-methyl substituents on the benzene ring, influencing steric and electronic properties.

- A dihydropyrimidinone moiety with a trifluoromethyl (-CF₃) group at position 4, enhancing metabolic stability and lipophilicity.

- Ester functionality (methyl benzoate), which may modulate solubility and bioavailability.

This compound is hypothesized to be synthesized via multi-step reactions involving cyclocondensation or coupling strategies, analogous to methods used for related heterocyclic systems (e.g., pyrimidinones and tetrazoles) .

Properties

IUPAC Name |

methyl 6-chloro-2-methyl-3-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O4/c1-7-9(5-4-8(16)12(7)13(23)25-3)21-11(22)6-10(15(17,18)19)20(2)14(21)24/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQZVJVUENMXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)Cl)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidinedione core with a trifluoromethyl group and a benzoate moiety. Its structural formula can be represented as follows:

Key Structural Components:

- Pyrimidinedione Core : Implicated in various biological activities, particularly in enzyme inhibition.

- Trifluoromethyl Group : Enhances lipophilicity and bioactivity.

- Benzoate Moiety : Contributes to the compound's binding affinity to biological targets.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways. For instance, BAY-069 , a related compound, has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

In Vitro Studies

In vitro studies have demonstrated that methyl 6-chloro-2-methyl-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate exhibits:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting potential protective effects against oxidative stress .

- Enzyme Inhibition : The compound may inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies

- Cancer Cell Lines : In studies involving various cancer cell lines, compounds structurally related to methyl 6-chloro derivatives have exhibited cytotoxic effects, indicating potential as chemotherapeutic agents.

- Neuroprotective Effects : A study evaluating the neuroprotective effects of similar pyrimidinedione compounds found significant inhibition of AChE activity, suggesting therapeutic potential for Alzheimer's disease.

Toxicological Profile

Preliminary toxicity assessments indicate moderate toxicity levels; however, further studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs, such as those reported in recent heterocyclic chemistry literature. Below is a comparative analysis based on substituents, reactivity, and hypothesized properties:

Table 1: Structural and Functional Comparison

Key Observations:

The chloro substituent may enhance steric hindrance, reducing reactivity at the benzene ring compared to phenyl groups in 4i/4j.

Solubility and Bioavailability :

- The methyl ester in the target compound likely increases lipophilicity relative to the polar tetrazole and coumarin moieties in 4i/4j, favoring membrane permeability but limiting aqueous solubility.

- Coumarin derivatives (4i, 4j) are typically fluorescent and polar, suggesting divergent applications (e.g., biosensing vs. therapeutic agents).

Reactivity and Stability: The dihydropyrimidinone core in the target compound is less redox-active than the thioxo-pyrimidinone in 4j, implying greater stability under physiological conditions. Tetrazole rings (4i, 4j) are prone to ring-opening under acidic conditions, whereas the benzoate ester in the target compound may hydrolyze slowly in basic environments.

Biological Activity :

- While 4i and 4j are reported in contexts emphasizing antimicrobial or fluorescent applications , the target compound’s -CF₃ group aligns with trends in kinase inhibitors or herbicides, where fluorinated heterocycles are common.

Q & A

Q. How can researchers optimize the synthesis of the compound to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For heterocyclic systems like the dihydropyrimidinone core, microwave-assisted synthesis (as seen in and ) can reduce reaction time and improve regioselectivity. Key steps include:

- Catalyst screening : Use acetic acid as a mild catalyst (as in ) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().

- Temperature control : Maintain 60–80°C to prevent thermal degradation of the trifluoromethyl group ().

Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥98%, as in ).

Q. What analytical techniques are critical for characterizing the compound’s structure?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : Use , , and -NMR to confirm regiochemistry of the trifluoromethyl group and benzoate ester ( provides a model for fluorine signal analysis).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNO for the compound).

- X-ray crystallography : If crystalline, compare bond lengths/angles with similar dihydropyrimidinones ( includes a structural SVG for reference).

Q. How stable is the compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5, as in ) and monitor degradation via HPLC at 25°C and 40°C over 14 days.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

The trifluoromethyl group may enhance stability under acidic conditions, but the ester linkage could hydrolyze in basic media ( highlights precautions for moisture-sensitive compounds).

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. To address this:

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., ester hydrolysis products) in plasma (’s safety guidelines inform handling protocols).

- Protein binding assays : Measure affinity for serum albumin to explain reduced in vivo efficacy.

- Dose-response refinement : Adjust dosing intervals based on half-life data from rodent models ( emphasizes pharmacological optimization).

Q. How does the trifluoromethyl group influence the compound’s binding affinity to target enzymes?

- Methodological Answer : Perform molecular docking and mutagenesis studies:

- Computational modeling : Compare binding poses of the trifluoromethyl derivative with non-fluorinated analogs using software like AutoDock Vina.

- Enzyme assays : Test inhibitory activity against related dihydropyrimidinone targets (e.g., kinases or phosphatases, as in and ).

The CF group likely enhances hydrophobic interactions and electron-withdrawing effects, altering binding kinetics (’s structural data supports this hypothesis).

Q. How can researchers design derivatives to improve selectivity while retaining potency?

- Methodological Answer : Use a structure-activity relationship (SAR) approach:

- Core modifications : Replace the methyl group on the benzoate with bulkier substituents (e.g., tert-butyl) to probe steric effects.

- Heterocycle variation : Substitute the dihydropyrimidinone ring with pyrazolo[3,4-d]pyrimidine () and compare IC values.

- In silico screening : Apply pharmacophore models to predict off-target interactions (’s methodology for pharmacological optimization is applicable).

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Re-evaluate solubility using standardized protocols:

- Shake-flask method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C.

- Partition coefficient (LogP) : Determine experimentally via octanol-water partitioning and compare with computational predictions (e.g., ChemAxon).

Contradictions may stem from polymorphic forms or residual solvents (’s residual solvent guidelines ensure consistency).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.